molecular formula C11H11NO B1341430 1-ethyl-1H-indole-6-carbaldehyde CAS No. 854778-47-5

1-ethyl-1H-indole-6-carbaldehyde

Cat. No. B1341430
CAS RN: 854778-47-5
M. Wt: 173.21 g/mol
InChI Key: QHIHTPLDGRVFKT-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-6-carbaldehyde is a compound with the CAS Number: 854778-47-5 and a molecular weight of 173.21 . It is a member of the indole family, which are important types of molecules and natural products that play a main role in cell biology .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .


Molecular Structure Analysis

The molecular structure of 1-ethyl-1H-indole-6-carbaldehyde is represented by the linear formula C11H11NO . The InChI code for this compound is 1S/C11H11NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-8H,2H2,1H3 .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions easily .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-1H-indole-6-carbaldehyde include a molecular weight of 173.21 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Synthesis of Novel Compounds

  • Derivatives of indole carbaldehydes, like 1-ethyl-1H-indole-6-carbaldehyde, have been synthesized and studied for their antimicrobial activities. For example, semicarbazone derivatives synthesized from indole carbaldehydes have shown significant antimicrobial properties against various fungal and bacterial strains (Laxmi & Rajitha, 2010).
  • Indole carbaldehydes have been utilized in the gold-catalyzed cycloisomerization processes to create indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the versatility of these compounds in synthetic organic chemistry (Kothandaraman et al., 2011).

Biological Activities

  • Certain indole carbaldehydes have been identified as tyrosinase inhibitors, highlighting their potential application in addressing hyperpigmentation disorders and as a lead compound for the development of new skincare products (Shimizu et al., 2003).
  • Indole derivatives have been studied for their antiproliferative properties against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development (Fawzy et al., 2018).

Chemical Characterization and Analysis

  • The structural characterization and computational analysis of indole carbaldehydes have provided insights into their chemical behavior, intermolecular interactions, and electronic properties, which are critical for their applications in various fields of chemistry (Fatima et al., 2022).

Catalytic Applications

  • Indole carbaldehydes have been used in the synthesis of fluorescent probes and in catalytic processes, demonstrating their utility in materials science and organic synthesis (You-min, 2014).

Safety And Hazards

Safety information for 1-ethyl-1H-indole-6-carbaldehyde indicates that it may be an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Indole derivatives, including 1-ethyl-1H-indole-6-carbaldehyde, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community , and the field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-ethylindole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIHTPLDGRVFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589406
Record name 1-Ethyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-indole-6-carbaldehyde

CAS RN

854778-47-5
Record name 1-Ethyl-1H-indole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854778-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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